4-Fluoro-2-(trifluorometil)fenilacetonitrilo

Descripción general

Descripción

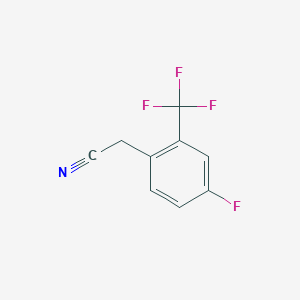

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular formula FC6H3(CF3)CH2CN . It is used in the preparation of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene, a cyano-substituted distyrylbenzene derivative, which is a novel n-type organic semiconductor .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile consists of a phenyl ring substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 2-position. An acetonitrile group is also attached to the phenyl ring .Physical And Chemical Properties Analysis

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile has a molecular weight of 203.14 . It has a refractive index of 1.451 (lit.), a boiling point of 222-223 °C (lit.), and a density of 1.364 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Intermediario Farmacéutico

Este compuesto se utiliza como intermediario farmacéutico . Los intermediarios farmacéuticos son compuestos químicos que son los bloques de construcción utilizados en la producción de ingredientes farmacéuticos activos. A menudo se utilizan en la síntesis de moléculas orgánicas complejas.

Síntesis de Difeniltioéteres

4-Fluoro-2-(trifluorometil)fenilacetonitrilo se utiliza en la síntesis de difeniltioéteres . Los difeniltioéteres son una clase de compuestos orgánicos que tienen aplicaciones potenciales en varios campos, incluida la química medicinal y la ciencia de los materiales.

Preparación de Derivados de Distririlbenceno Sustituidos con Ciano

Este compuesto se ha utilizado en la preparación de derivados de distririlbenceno sustituidos con ciano . Estos derivados son de interés en el campo de los semiconductores orgánicos.

Análisis Estructural

El compuesto se ha caracterizado mediante análisis FT-IR, FT-Raman y RMN (13C y 1H) . Este tipo de análisis estructural es crucial para comprender las propiedades del compuesto y puede ayudar en su aplicación en varios campos.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is not fully understood. However, it is believed that 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is important for muscle contraction, learning, and memory. By inhibiting this enzyme, 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile can increase the levels of acetylcholine in the body, leading to increased muscle contraction, improved learning and memory, and other effects.

Biochemical and Physiological Effects

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile has been studied for its biochemical and physiological effects. Studies have shown that 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile can increase the levels of acetylcholine in the body, leading to increased muscle contraction, improved learning and memory, and other effects. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile has also been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile has been shown to inhibit the growth of certain types of bacteria and fungi, making it a potential antimicrobial agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive chemical, and it is easy to synthesize. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is also stable at room temperature, making it ideal for storage and use in experiments. However, 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile has some limitations as well. It is highly volatile, and it can easily evaporate if not stored in an airtight container. In addition, 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a toxic compound, and it should be handled with caution.

Direcciones Futuras

There are many potential future directions for the use of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile. It could be used in the synthesis of novel fluorinated compounds, such as fluorinated antifungal agents and inhibitors of the enzyme acetylcholinesterase. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile could also be used in the development of new antimicrobial agents, as well as in the development of new drugs to treat neurological diseases. In addition, 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile could be used in the development of new methods for synthesizing fluorinated compounds, as well as for the development of new methods for measuring the concentration of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile in solutions.

Métodos De Síntesis

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile can be synthesized in a two-step reaction. The first step involves the reaction of 4-fluorobenzaldehyde with trifluoromethylmagnesium bromide to form 4-fluoro-2-(trifluoromethyl)benzaldehyde. This is followed by the reaction of the resulting aldehyde with sodium cyanide to form the nitrile product. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-10°C.

Safety and Hazards

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is classified as a combustible liquid . It has a flash point of 107.78 °C (closed cup) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical . It’s important to avoid dust formation and ensure adequate ventilation .

Propiedades

IUPAC Name |

2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIAVOXEDRIPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372173 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80141-94-2 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80141-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80141-94-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B1302342.png)